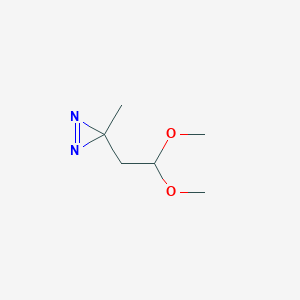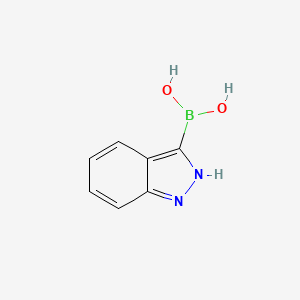
(1H-Indazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indazol-3-yl)boronic acid is a boronic acid derivative containing an indazole ring Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-3-yl)boronic acid typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of ortho-substituted benzylidenehydrazines or the reaction of ortho-substituted benzaldehydes with hydrazine.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Indazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides or pseudohalides in the presence of a palladium catalyst and a base.
Halogenation: The compound can undergo halogenation reactions to introduce halogen atoms onto the indazole ring.
Redox Reactions: It can participate in oxidation or reduction reactions to convert the boronic acid group into other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Halogenation: Halogenating agents such as bromine or chlorine.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Halogenation: Halogenated indazole derivatives.
Redox Reactions: Various functionalized indazole derivatives.
Applications De Recherche Scientifique
(1H-Indazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1H-Indazol-3-yl)boronic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Chemical Reactivity: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions.
Comparaison Avec Des Composés Similaires
(1H-Indazol-3-yl)boronic acid can be compared with other similar compounds, such as:
(1H-Indazol-6-yl)boronic acid: Similar in structure but with the boronic acid group at a different position on the indazole ring.
(1H-Indazol-5-yl)boronic acid: Another positional isomer with distinct chemical properties and reactivity.
(1H-Indazol-4-yl)boronic acid: Yet another isomer with unique applications and reactivity patterns.
Uniqueness: this compound is unique due to its specific position of the boronic acid group, which influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
2H-indazol-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4,11-12H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPIPQBENYTIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=NN1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
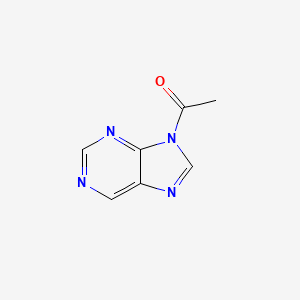
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
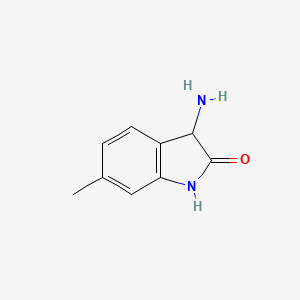

![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)


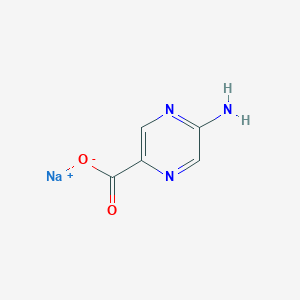

![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

